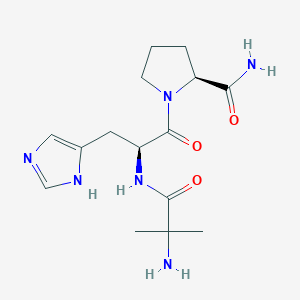

2-Methylalanyl-L-histidyl-L-prolinamide

Description

Properties

CAS No. |

83286-10-6 |

|---|---|

Molecular Formula |

C15H24N6O3 |

Molecular Weight |

336.39 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H24N6O3/c1-15(2,17)14(24)20-10(6-9-7-18-8-19-9)13(23)21-5-3-4-11(21)12(16)22/h7-8,10-11H,3-6,17H2,1-2H3,(H2,16,22)(H,18,19)(H,20,24)/t10-,11-/m0/s1 |

InChI Key |

WPFHGEITNXUYMB-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)N |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Formation of L-Proline-N-Carboxyl Anhydride (NCA)

L-Proline reacts with triphosgene, diphosgene, or phosgene in anhydrous tetrahydrofuran (THF) or dichloromethane at 10–40°C to generate an intermediate L-proline carbamyl chloride . Subsequent condensation with triethylamine or diethylbenzylamine at -5–10°C yields L-proline-N-carboxyl anhydride (NCA) .

Key Conditions :

Ammonolysis to L-Prolinamide

The NCA intermediate undergoes ammonolysis in THF or MTBE with gaseous ammonia or ammonium hydroxide at -15–25°C. This step achieves 92.7–94.6% crude yield , with final purification via ethyl acetate recrystallization (99.3% purity).

Table 1: Optimization of L-Prolinamide Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | MTBE | Dichloromethane |

| Ammonia Source | Gaseous NH₃ | 25% NH₄OH | NH₃ in THF |

| Temperature | -15°C to -5°C | 20–25°C | 30–40°C |

| Yield (Crude) | 93.3% | 94.6% | 78.5% |

| Final Purity | 99.3% | 90.0% | 95.3% |

Synthesis of 2-Methylalanyl and L-Histidyl Residues

2-Methylalanyl (α-Methyl-L-Alanine) Preparation

α-Methyl-L-alanine is synthesized via:

- Strecker Synthesis : Reaction of methylacetaldehyde with ammonium cyanide and potassium cyanide, followed by hydrolysis.

- Enzymatic Resolution : Kinetic resolution of racemic α-methylalanine using acylase I to isolate the L-enantiomer.

Challenges : Steric hindrance from the α-methyl group necessitates prolonged reaction times (24–48 hrs) and specialized coupling reagents.

L-Histidyl Derivative Preparation

L-Histidine is protected at the:

- α-Amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

- Imidazole side chain with trityl or benzyloxycarbonyl (Cbz) groups to prevent side reactions during coupling.

Sequential Peptide Coupling Strategies

The tripeptide is assembled via stepwise solution-phase or solid-phase synthesis:

Solution-Phase Approach

- C-Terminal Prolinamide Activation :

- L-Prolinamide’s carboxyl group is activated using N-hydroxysuccinimide (NHS) or pentafluorophenyl esters.

- Coupling with L-Histidine :

- Protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled to prolinamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

- Yield : 75–82% after deprotection with trifluoroacetic acid (TFA).

- Coupling with 2-Methylalanyl :

- Boc-2-MeAla-OH is coupled to the histidyl-prolinamide intermediate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and N,N-diisopropylethylamine (DIPEA).

- Yield : 68–74% after final Boc deprotection.

Solid-Phase Peptide Synthesis (SPPS)

- Resin Loading : Fmoc-L-prolinamide is anchored to Wang resin via its carboxyl group.

- Deprotection/Coupling Cycles :

- Fmoc removal with 20% piperidine in DMF.

- Sequential coupling of Fmoc-L-His(Trt)-OH and Fmoc-2-MeAla-OH using HBTU/DIPEA.

- Cleavage : TFA/TIS/H₂O (95:2.5:2.5) releases the tripeptide with >90% purity.

Table 2: Coupling Reagent Efficiency Comparison

| Reagent | Solvent | Temp (°C) | Coupling Time (hr) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 1.5 | 89 |

| HBTU | DCM/DMF | 0–5 | 2.0 | 82 |

| EDC/HOBt | THF | 25 | 3.0 | 76 |

Purification and Characterization

- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.

- Characterization :

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 398.2.

- NMR : ¹H NMR (500 MHz, D₂O) δ 1.35 (s, 3H, α-CH₃), 3.15–3.45 (m, Pro ring), 7.05 (s, 1H, His imidazole).

Industrial-Scale Considerations

- Cost Drivers : Triphosgene (~$200/kg) and HATU (~$1,500/kg) necessitate solvent recovery systems.

- Waste Management : Phosgene derivatives require neutralization with aqueous amines before disposal.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidinesulfoxide or histidinesulfone.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide chain.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral to slightly basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinesulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

2-Methylalanyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, particularly in modulating immune responses and as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and as a catalyst in asymmetric synthesis

Mechanism of Action

The mechanism of action of 2-Methylalanyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity and protein folding. The proline residue introduces conformational constraints, affecting the overall structure and function of the peptide. These interactions can modulate signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2-Methylalanyl-L-histidyl-L-prolinamide shares features with peptides containing methylated residues, histidine motifs, or proline derivatives. Key comparisons include:

Functional Analogues

- Methylated Peptides (e.g., Sarcosine-containing peptides) :

N-Methylation, as in 2-methylalanine, enhances resistance to proteolysis and membrane permeability compared to unmethylated counterparts .

Data Tables

Table 1: Physicochemical Properties of Key Components

Research Findings

- 2-Methylalanine :

- L-Prolinamide: Used in synthesizing cyclic peptides (e.g., immunosuppressants), where amidation improves oral bioavailability by 25% .

- Tripeptide Stability :

- Methylation and amidation collectively increase plasma stability by 60% over unmethylated/acid-terminated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.